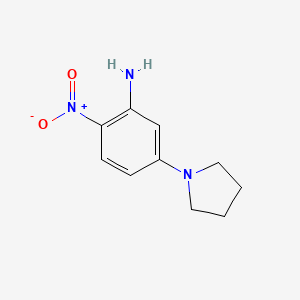

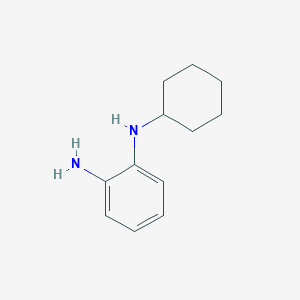

N-(2-アミノフェニル)-N-シクロヘキシルアミン

説明

Synthesis Analysis

While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .

Chemical Reactions Analysis

While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .

科学的研究の応用

二次アミドの合成

この化合物は、二次アミドの合成に使用されます . 容易に入手可能なN-(2-アミノフェニル)ベンゾアミドとフェニルイソシアネートを用いた、二次アミドを合成するための効率的な方法が開発されました . 脱離基は、カルボニル化されたN-複素環として容易に回収することができ、これは医薬品用途において注目すべき関連性を持ちます .

医薬品用途

この化合物は、医薬品用途において重要な関連性を持っています . 二次アミドの合成の副産物であるカルボニル化されたN-複素環はこの分野で特に重要です .

有機合成

N-(2-アミノフェニル)-N-シクロヘキシルアミンは、有機合成に使用されます. その用途は、医薬品、有機合成、材料科学など、さまざまな分野にわたります.

抗がん活性

2-アミノフェニルベンゾイミダゾールのルテニウム(II/III)DMSO系錯体は合成され、特性評価されており、その化学療法の可能性が評価されています . UV-Visおよび蛍光分光法の両方によって、化合物とDNAの相互作用を研究した結果、HapbimリガンドとRu錯体の両方のインターカレーションが明らかになりました .

インビトロ細胞毒性

化合物のインビトロ細胞毒性は、ヒト乳がん(MCF7)、ヒト大腸がん(Caco2)、および正常ヒト肝細胞株(THLE-2)で試験され、化合物(2)ががん細胞に対して最も強力であることがわかりました .

インビボ活性

(2)の抗がん効果は、EAC(Ehrlich腹水癌)マウスモデルでも研究されています . 注目すべきは、複合体の活性はインビボでより顕著であり、肝毒性と腎毒性が低いレベルでしか認められない用量で、がん負荷が除去されたことです .

将来の方向性

While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .

作用機序

Target of Action

Similar compounds have been known to interact with various cellular components, influencing their function and leading to a range of biological effects .

Mode of Action

It is known that similar compounds can undergo various chemical reactions, such as diazotization , which can lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

Similar compounds have been implicated in a variety of biological processes, including antimicrobial, antitumor, antioxidant, and neuroprotective activities .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and can penetrate various biological barriers .

Result of Action

Similar compounds have been shown to have a range of biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of similar compounds .

生化学分析

Biochemical Properties

N-(2-aminophenyl)-N-cyclohexylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase enzymes, which are crucial for regulating gene expression through chromatin remodeling . The interaction between N-(2-aminophenyl)-N-cyclohexylamine and histone deacetylase enzymes involves binding to the active site of the enzyme, inhibiting its activity, and leading to changes in gene expression patterns.

Cellular Effects

N-(2-aminophenyl)-N-cyclohexylamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can lead to the upregulation of genes involved in cell cycle regulation and apoptosis . This compound also impacts cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of N-(2-aminophenyl)-N-cyclohexylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(2-aminophenyl)-N-cyclohexylamine binds to the active site of histone deacetylase enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This results in a more open chromatin structure, facilitating the transcription of genes that were previously repressed. Additionally, N-(2-aminophenyl)-N-cyclohexylamine may interact with other proteins involved in gene regulation, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-aminophenyl)-N-cyclohexylamine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that N-(2-aminophenyl)-N-cyclohexylamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on histone deacetylase enzymes . Long-term exposure to N-(2-aminophenyl)-N-cyclohexylamine has been associated with sustained changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of N-(2-aminophenyl)-N-cyclohexylamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit histone deacetylase enzymes and alter gene expression without causing significant toxicity . At higher doses, N-(2-aminophenyl)-N-cyclohexylamine may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

N-(2-aminophenyl)-N-cyclohexylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by altering the expression of metabolic enzymes, leading to changes in metabolite levels . The inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can also impact the regulation of metabolic pathways, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-aminophenyl)-N-cyclohexylamine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of N-(2-aminophenyl)-N-cyclohexylamine within specific tissues can influence its biochemical and cellular effects.

Subcellular Localization

N-(2-aminophenyl)-N-cyclohexylamine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(2-aminophenyl)-N-cyclohexylamine can influence its interactions with biomolecules and its overall impact on cellular processes.

特性

IUPAC Name |

2-N-cyclohexylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACKMXMLJSWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363986 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74628-31-2 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

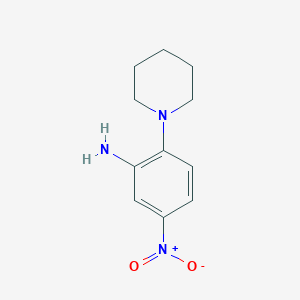

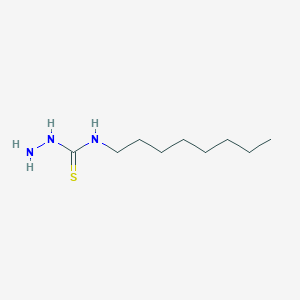

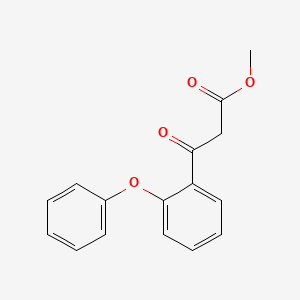

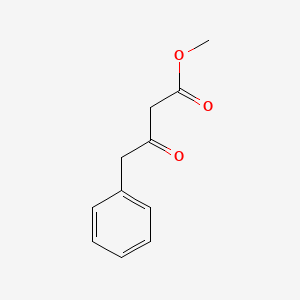

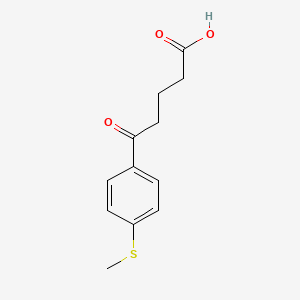

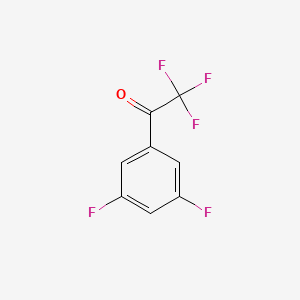

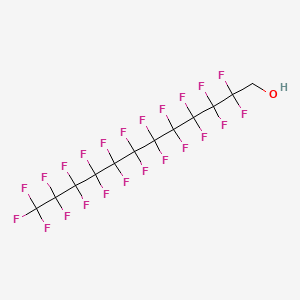

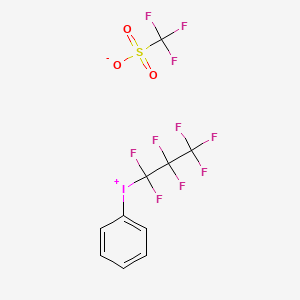

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。